Cas no 832141-55-6 (<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine)

10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused pyridine-pyrazolo-pyrimidine core with two trifluoromethyl groups and a methyl substituent. Its unique structure confers high stability and lipophilicity, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, potentially improving binding affinity in target interactions. This compound serves as a valuable intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals or crop protection agents. Its well-defined molecular architecture allows for precise modifications, enabling tailored applications in drug discovery or material science.
<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine structure
832141-55-6 structure
商品名:<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine
CAS番号:832141-55-6
MF:C12H10N4F6
メガワット:324.225
MDL:MFCD04136671
CID:3059626
PubChem ID:135568276

<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine 化学的及び物理的性質

名前と識別子

    • <br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine
    • 13-methyl-6,11-bis(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene
    • 13-methyl-6,11-bis(trifluoromethyl)-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
    • 10-methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
    • CS-0280693
    • EN300-229925
    • 832141-55-6
    • STK349867
    • AKOS000311417
    • 13-METHYL-6,11-BIS(TRIFLUOROMETHYL)-3,7,8,10-TETRAAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1,8,10,12-TETRAENE
    • MDL: MFCD04136671
    • インチ: InChI=1S/C12H10F6N4/c1-5-4-6(11(13,14)15)20-9-8(5)10-19-3-2-7(12(16,17)18)22(10)21-9/h4,7,19H,2-3H2,1H3
    • InChIKey: RJFZGEUOTRWTND-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=NC2=NN3C(CCNC3=C12)C(F)(F)F)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 324.08096531Da
  • どういたいしつりょう: 324.08096531Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 425
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 42.7Ų

<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-229925-0.5g
832141-55-6 95%
0.5g
$699.0 2024-06-20
Enamine
EN300-229925-1.0g
832141-55-6 95%
1.0g
$728.0 2024-06-20
Enamine
EN300-229925-10g
832141-55-6
10g
$3131.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351363-50mg
10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
832141-55-6 97%
50mg
¥14320.00 2024-07-28
Enamine
EN300-229925-1g
832141-55-6
1g
$728.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351363-100mg
10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
832141-55-6 97%
100mg
¥14976.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351363-500mg
10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
832141-55-6 97%
500mg
¥16351.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351363-1g
10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
832141-55-6 97%
1g
¥15698.00 2024-07-28
Enamine
EN300-229925-0.25g
832141-55-6 95%
0.25g
$670.0 2024-06-20
Enamine
EN300-229925-10.0g
832141-55-6 95%
10.0g
$3131.0 2024-06-20

<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine 関連文献

<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidineに関する追加情報

Introduction to 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine (CAS No. 832141-55-6)

10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, identified by its CAS number 832141-55-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrimidine class of molecules, which are known for their broad spectrum of biological activities and potential therapeutic applications. The presence of multiple fluorine atoms and a methyl group in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation.

The molecular framework of 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine consists of fused rings that create a rigid scaffold conducive to interactions with biological targets. The trifluoromethyl substituents at the 4 and 8 positions are particularly noteworthy, as they enhance the lipophilicity and metabolic stability of the molecule. These features are critical for drug-like properties such as bioavailability and resistance to enzymatic degradation. Additionally, the tetrahydropyrido core contributes to the compound's ability to engage with various binding pockets in proteins and enzymes.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Among these, pyrazolopyrimidines have emerged as a crucial class of scaffolds due to their versatility in modulating biological pathways. Studies have demonstrated that compounds within this class can exhibit activities ranging from anti-inflammatory and antiviral to anticancer effects. The specific arrangement of atoms in 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine suggests that it may interact with multiple targets simultaneously, potentially leading to synergistic effects in therapeutic interventions.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational chemistry and structure-based drug design techniques, researchers have been able to predict potential binding modes of 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine with various enzymes and receptors. These predictions have guided experimental efforts aimed at optimizing its pharmacological profile. For instance, modifications to the fluorine substituents have been shown to fine-tune binding affinity and selectivity.

The synthesis of 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine presents both challenges and opportunities for chemists. The complexity of its ring system requires sophisticated synthetic strategies to achieve high yields and purity. However, recent advances in catalytic methods and flow chemistry have made it more feasible to construct such intricate molecules efficiently. These innovations not only accelerate the discovery process but also allow for greater exploration of structural diversity.

From a biological perspective, the tetrahydropyrido moiety in this compound is particularly interesting because it can mimic natural product scaffolds that are known for their biological activity. For example, some natural products exhibit similar fused ring systems and have been shown to modulate signaling pathways involved in diseases such as cancer and neurodegeneration. By synthesizing analogs of 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, researchers can explore new chemical space while drawing inspiration from nature's own drug discovery mechanisms.

Recent preclinical studies have begun to uncover the potential therapeutic applications of this compound. In particular, its ability to inhibit certain kinases has been highlighted as a promising avenue for treating cancers that rely on aberrant signaling pathways。 The trifluoromethyl groups are thought to play a key role in stabilizing interactions with these targets by increasing binding affinity through hydrophobic interactions。 Furthermore, the compound's solubility profile has been optimized through structural modifications, which is essential for formulating effective drug candidates.

The future direction of research on 10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine will likely focus on expanding its pharmacological profile through further derivatization。 Researchers are exploring ways to enhance its selectivity for specific targets while minimizing off-target effects。 Additionally, investigating its mechanism of action will be crucial for understanding how it interacts with biological systems at a molecular level。 This knowledge could pave the way for developing combination therapies that leverage its unique properties.

In conclusion,10-Methyl-4،8-bis(trifluoromethyl)-1،2,3،4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine (CAS No. 832141-55-6) represents a significant advancement in the field of medicinal chemistry。 Its complex structure、 intriguing biological activities、 and synthetic accessibility make it a valuable tool for drug discovery。 As research continues to uncover new applications for this compound, it holds promise as a lead molecule or building block for future therapeutics. The ongoing exploration of its pharmacological potential underscores the importance of heterocyclic compounds in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:832141-55-6)<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine
A1179973
清らかである:99%
はかる:1g
価格 ($):346.0